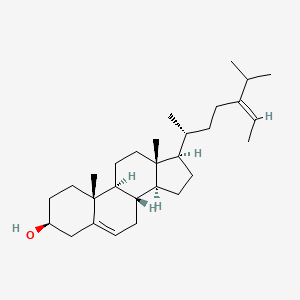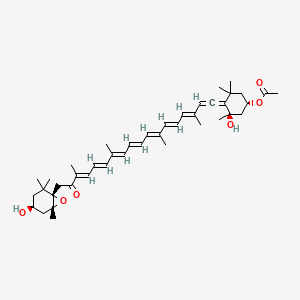
Ibuprofeno piconol
Descripción general
Descripción
Ibuprofen piconol is a compound that combines the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen with piconol, a compound added to improve drug delivery and efficacy. This unique combination is designed to optimize the therapeutic effects of ibuprofen while minimizing its side effects. Ibuprofen piconol primarily targets cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which play significant roles in the inflammation and pain pathways .
Aplicaciones Científicas De Investigación
Ibuprofen piconol has shown great promise in various scientific research applications, including:
Mecanismo De Acción
Target of Action
Ibuprofen piconol, like ibuprofen, is a non-selective inhibitor of cyclooxygenase . The primary targets of ibuprofen piconol are the enzymes PTGS1 (COX1) and PTGS2 (COX2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, fever, and swelling .
Mode of Action
The mode of action of ibuprofen piconol involves its interaction with the COX enzymes. It inhibits these enzymes, thereby reducing the synthesis of prostaglandins . This leads to a decrease in inflammation, pain, fever, and swelling . Additionally, ibuprofen has been suggested to have other anti-inflammatory properties due to modulation of leucocyte activity, reduced cytokine production, inhibition of free radicals, and signaling transduction .
Biochemical Pathways
The inhibition of the COX enzymes by ibuprofen piconol affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ibuprofen piconol reduces the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, fever, and swelling .
Pharmacokinetics
It is known that ibuprofen, the active form of ibuprofen piconol, is highly protein-bound in the blood, which means the kidneys’ excretion of unchanged drug is minimal . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ibuprofen piconol.
Result of Action
The result of ibuprofen piconol’s action at the molecular and cellular level is a reduction in the production of prostaglandins due to the inhibition of the COX enzymes . This leads to a decrease in inflammation, pain, fever, and swelling .
Action Environment
Studies on ibuprofen suggest that environmental factors such as light and heat can influence the degradation and stability of the compound . More research is needed to understand how environmental factors influence the action, efficacy, and stability of ibuprofen piconol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ibuprofen piconol can be synthesized through various methods. One common method involves the preparation of ibuprofen acid chloride using thionyl chloride, followed by treatment with pyridine-2-methanol to furnish ibuprofen piconol . Another method involves the direct condensation of ibuprofen and pyridine-2-methanol in the presence of catalysts like clay and ion-exchange resin, which improves atom economy . Additionally, green synthesis methods have been developed to avoid the use of toxic halogenating agents and to minimize environmental pollution .
Industrial Production Methods
Industrial production of ibuprofen piconol typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The green synthesis method, which avoids the use of harmful reagents and allows for the recycling of solvents and dehydration condensation agents, is particularly advantageous for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Ibuprofen piconol undergoes various chemical reactions, including:
Esterification: The formation of ibuprofen piconol itself is an esterification reaction between ibuprofen and pyridine-2-methanol.
Hydrolysis: Ibuprofen piconol can undergo hydrolysis to yield ibuprofen and pyridine-2-methanol under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Thionyl chloride, pyridine-2-methanol, and catalysts like clay and ion-exchange resin.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Esterification: Ibuprofen piconol.
Hydrolysis: Ibuprofen and pyridine-2-methanol.
Comparación Con Compuestos Similares
Ibuprofen piconol is unique due to its combination of ibuprofen and piconol, which enhances drug delivery and efficacy. Similar compounds include:
Ibuprofen: A widely used NSAID that targets cyclooxygenase enzymes to reduce inflammation and pain.
Flurbiprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for its anti-inflammatory and analgesic effects.
Ibuprofen piconol stands out due to the addition of piconol, which improves the bioavailability and therapeutic effects of ibuprofen while minimizing side effects .
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-45-3 | |
| Record name | Ibuprofen piconol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen piconol [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen piconol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN PICONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














